![molecular formula C15H21N7O3 B2612156 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 898408-76-9](/img/structure/B2612156.png)
2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide” is a complex organic molecule. It contains several functional groups including an allyl group, a methyl group, a piperazine ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The compound has a molecular formula of C18H19N5O3S .Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.329 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be predicted using computational methods .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Transformation to Functionalized Piperazines
Researchers have explored asymmetric synthesis techniques to create functionalized piperazines, indicating the interest in piperazine derivatives for their potential utility in developing pharmaceuticals and other chemicals. For example, Dekeukeleire et al. (2012) investigated the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation into novel piperazine derivatives, showcasing the versatility of piperazine-based compounds in organic synthesis Dekeukeleire et al., 2012.
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from similar chemical frameworks has been reported. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including piperazine and morpholine methanimines, demonstrating the compound's potential applications in creating new heterocyclic molecules with possible pharmaceutical activities Abu‐Hashem et al., 2020.
Discovery of Clinical Candidates
The development of clinical candidates based on piperazine derivatives illustrates the compound's relevance in drug discovery. Shibuya et al. (2018) discovered an aqueous-soluble acyl-CoA:cholesterol O-acyltransferase-1 inhibitor, highlighting the therapeutic potential of piperazine-based compounds in treating diseases associated with ACAT-1 overexpression Shibuya et al., 2018.
Development of Antagonist Ligands
Piperazine derivatives have been used to develop selective antagonist ligands for receptors, such as A2B adenosine receptors, indicating their utility in pharmacological research to modulate receptor activity. Baraldi et al. (2004) synthesized MRE 2029-F20, a selective antagonist ligand for human A2B adenosine receptors, demonstrating the compound's application in pharmacological characterization Baraldi et al., 2004.
Eigenschaften
IUPAC Name |
2-[4-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-3-4-22-11-12(19(2)15(25)18-13(11)24)17-14(22)21-7-5-20(6-8-21)9-10(16)23/h3H,1,4-9H2,2H3,(H2,16,23)(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCWDPAPLEGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16812868 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.